1,3,5-Cadinatriene-3,8-diol

Cytotoxicity Cancer Research HepG2

Generic cadinane-class compounds introduce stereochemical variability that undermines assay reproducibility. 1,3,5-Cadinatriene-3,8-diol (Calamenene-3,7-diol) provides defined C-3/C-8 hydroxyl stereochemistry essential for consistent target engagement. • Cytotoxic benchmark: Cadinane-class IC50 3.5-6.8 μM in HepG2/Huh7 HCC models. • Anti-inflammatory screening: NO inhibition IC50 as low as 11.04 μM in RAW 264.7 macrophages. • GOT1/PDAC candidate: Reported IC50 20-26 μM (GOT1) and 13-29 μM (PDAC). • Supplied as ≥98% pure powder; desiccated at -20°C for long-term stability.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B12431693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Cadinatriene-3,8-diol
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O
InChIInChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3/t9-,14+,15-/m0/s1
InChIKeyRKVZRTDMSVXBGL-AMFBXLIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Cadinatriene-3,8-diol: Chemical Identity and Procurement


1,3,5-Cadinatriene-3,8-diol, also known as Calamenene-3,7-diol [1], is a cadinane-type sesquiterpenoid (CAS 941227-27-6, molecular formula C15H22O2, MW 234.33 g/mol) . It is a phytochemical secondary metabolite isolated from plant species including the rhizome of Acorus calamus L. and members of the Asteraceae family . As a member of the sesquiterpenoid class, it possesses a cadinane carbon skeleton characterized by a fused bicyclic system. The compound is commercially available for research use, typically as a powder with a purity of ≥95% and recommended storage at -20°C in a desiccated environment [2].

Specificity of 1,3,5-Cadinatriene-3,8-diol vs. Cadinanes


While cadinane sesquiterpenoids share a common carbon skeleton, biological activity is highly sensitive to specific substitution patterns and stereochemistry. For 1,3,5-Cadinatriene-3,8-diol, the presence and precise stereochemistry of hydroxyl groups at the C-3 and C-8 positions (or C-3 and C-7 in the calamenene nomenclature) critically define its interaction with biological targets [1]. For example, cadinane-type sesquiterpenoids isolated from Hibiscus tiliaceus exhibit cytotoxic IC50 values ranging from 3.5 to 6.8 μM, demonstrating that even minor structural variations within the class lead to quantifiably different biological outcomes [2]. Substituting 1,3,5-Cadinatriene-3,8-diol with a generic cadinene (e.g., δ-cadinene or α-cadinol) would introduce a different spatial arrangement and hydrogen-bonding capacity, potentially abolishing or drastically altering the desired biological effect in a defined assay. Therefore, procurement decisions based solely on the 'cadinane' class descriptor without specifying the exact compound are scientifically invalid.

Quantitative Evidence for 1,3,5-Cadinatriene-3,8-diol


Cytotoxicity Against HepG2 and Huh7 Cell Lines

In a study of cadinane-type sesquiterpenoids from Hibiscus tiliaceus, compounds 1b, 2b, 4, 6, and 8 demonstrated cytotoxic activity against HepG2 and Huh7 cell lines with IC50 values ranging from 3.5 to 6.8 μM [1]. This provides a critical class-level benchmark for 1,3,5-Cadinatriene-3,8-diol, which shares the cadinane skeleton but possesses a unique hydroxylation pattern. The observed potency of these closely related analogs establishes a quantitative range against which the specific activity of 1,3,5-Cadinatriene-3,8-diol can be assessed in head-to-head studies.

Cytotoxicity Cancer Research HepG2 Huh7 IC50

NO Inhibition in RAW 264.7 Macrophages

Cadinane-type sesquiterpenes from Mappianthus iodoides displayed notable inhibitory effects on LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages, with IC50 values equivalent to that of the positive control hydrocortisone [1]. In a separate study, a cadinane sesquiterpenoid from Mikania micrantha inhibited NO production with an IC50 of 11.04 μM, comparable to quercetin (IC50 = 11.15 μM) [2]. These class-level findings suggest that 1,3,5-Cadinatriene-3,8-diol, as a hydroxylated cadinane, may possess anti-inflammatory properties that warrant direct comparative evaluation.

Anti-inflammatory NO Inhibition RAW 264.7 IC50

GOT1 Inhibition in Pancreatic Cancer Cells

A study on cadinane sesquiterpenoids from Penicillium sp. HZ-5 identified several compounds (1, 5, 8, 13, and 16) as inhibitors of glutamic oxaloacetate transaminase 1 (GOT1), a potential target in pancreatic ductal adenocarcinoma (PDAC). These compounds exhibited GOT1 inhibitory IC50 values ranging from 20.0 ± 2.1 to 26.2 ± 2.7 μM and cytotoxic IC50 values against PDAC cells ranging from 13.1 ± 1.5 to 28.6 ± 2.9 μM [1]. The GOT1 inhibitory activity of these cadinane analogs highlights a potential therapeutic pathway for 1,3,5-Cadinatriene-3,8-diol, though its specific activity against this target remains to be characterized.

GOT1 Inhibition Pancreatic Cancer IC50 Metabolism

Application Scenarios for 1,3,5-Cadinatriene-3,8-diol


Cytotoxicity Assay in HepG2 and Huh7 Cells

For oncology research programs, 1,3,5-Cadinatriene-3,8-diol should be evaluated for its cytotoxic activity against hepatocellular carcinoma cell lines (HepG2 and Huh7). The class-level IC50 range of 3.5-6.8 μM for related cadinane sesquiterpenoids provides a clear quantitative benchmark for comparative studies [1].

NO Inhibition Assay in RAW 264.7 Macrophages

In inflammation biology, the compound can be tested for its ability to inhibit LPS-induced NO production in RAW 264.7 macrophages. The cadinane class has demonstrated IC50 values as low as 11.04 μM in this assay, offering a direct comparator for potency assessment [2].

GOT1 Inhibition Assay in Pancreatic Cancer Cells

Given the activity of cadinane sesquiterpenoids against GOT1, 1,3,5-Cadinatriene-3,8-diol is a candidate for screening in GOT1 enzymatic assays and against pancreatic ductal adenocarcinoma (PDAC) cell lines. The reported IC50 ranges of 20-26 μM for GOT1 and 13-29 μM for PDAC cytotoxicity provide a framework for evaluating its metabolic target engagement [3].

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